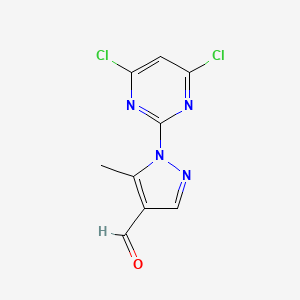

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a dichloropyrimidine group at the 1-position and a methyl group at the 5-position, with a carbaldehyde functional group at the 4-position. Its molecular formula is C9H6Cl2N4O, and it is structurally characterized by the presence of electron-withdrawing chlorine atoms on the pyrimidine ring and the reactive aldehyde group.

Eigenschaften

CAS-Nummer |

799789-51-8 |

|---|---|

Molekularformel |

C9H6Cl2N4O |

Molekulargewicht |

257.07 g/mol |

IUPAC-Name |

1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H6Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-4H,1H3 |

InChI-Schlüssel |

KHKOXFIIULOXJG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Chlorine vs. Methoxy Groups :

The dichloropyrimidine substituent in the target compound enhances electron-withdrawing effects compared to methoxy-substituted analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (). This difference increases electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .

Physical Properties

Key Observations :

- The dichloropyrimidine substituent increases molecular weight compared to methoxy or methylphenyl analogs, likely elevating melting points due to stronger intermolecular halogen bonding .

- Limited commercial availability of the target compound (inferred from ) contrasts with analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, which is produced at 97% purity ().

Notes

Further studies using SHELX-based refinement () or experimental assays are recommended.

Commercial Relevance : The higher cost of dichloropyrimidine precursors (e.g., ¥33,500/g for methoxy analogs in ) suggests the target compound may be prohibitively expensive for large-scale applications.

Biologische Aktivität

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety , characterized by dichloro and methyl substituents. Its molecular formula is with a molecular weight of approximately 301.12 g/mol. The presence of these substituents is believed to enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10Cl2N4O |

| Molecular Weight | 301.12 g/mol |

| Melting Point | Not specified |

| Solubility | Moderate |

Synthesis

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions, including:

- Formation of the pyrazole : Reaction of substituted hydrazines with appropriate carbonyl compounds.

- Pyrimidine coupling : Utilizing nucleophilic substitution reactions to introduce the pyrimidine moiety.

- Aldehyde formation : Oxidation steps to convert intermediate compounds into the final aldehyde product.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer properties : Certain derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial activity : The compound's structure suggests potential against bacterial and fungal pathogens.

- Antitubercular effects : Some analogs have demonstrated activity against Mycobacterium tuberculosis.

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer agents . -

Antimicrobial Testing :

In another investigation, derivatives were tested against common bacterial strains. The results highlighted notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that modifications to the pyrazole or pyrimidine rings could enhance efficacy . -

Antitubercular Studies :

A series of pyrazole-pyrimidine derivatives were synthesized and tested for their antitubercular properties. The findings revealed that some compounds exhibited promising MIC values against Mycobacterium tuberculosis, indicating potential for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the electrophilicity of the pyrazole ring.

- Positioning of Functional Groups : Variations in the position of methyl or halogen substituents can significantly influence potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.